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An In-depth Technical Guide to the Physical and Chemical Properties of Cularine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a benzylisoquinoline alkaloid, has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cularine**. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and isolation, and visualizations of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Cularine is a naturally occurring alkaloid with the chemical formula C₂₀H₂₃NO₄ and a molecular weight of 341.41 g/mol .[1] It belongs to the class of benzylisoquinoline alkaloids and is characterized by a dibenzo[b,f]oxepine ring system.

Physical Properties

Precise experimental data for some physical properties of **Cularine** are not readily available in the literature. The data presented below is a combination of computed values and data from related compounds.



Property	Value	Source
Molecular Formula	C20H23NO4	[1]
Molecular Weight	341.41 g/mol	[1]
Melting Point	Not available for Cularine. Cularimine, a related alkaloid, has a melting point of 102 °C.	[2]
Boiling Point	Not available	
Solubility	- Cularidine hydrochloride, a related compound, is sparingly soluble in cold water and methanol Chloroform is a known solvent for many organic compounds DMSO is a polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible with water Ethanol/water mixtures are commonly used for dissolving organic compounds.	[2][3][4][5]
рКа	Not available	

Chemical Properties



Property	Value	Source
Chemical Name	(10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.0 ³ , ⁸ .0 ¹⁴ , ¹⁸]octadeca-1(17),3,5,7,14(18),15-hexaene	[1]
CAS Number	479-39-0	[1]
Appearance	Not available	
Stability	Not available	_

Spectroscopic Data

Detailed spectroscopic data for **Cularine** is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for **Cularine** are not readily available in the searched literature. However, typical chemical shift ranges for related structures can provide an estimation.

- ¹H NMR: Aromatic protons are expected in the range of δ 6.0-8.0 ppm. Methoxy group protons would appear as singlets around δ 3.5-4.0 ppm. Aliphatic protons would be observed in the upfield region.
- ¹³C NMR: Aromatic carbons typically resonate in the δ 100-150 ppm region. Carbons of methoxy groups are expected around δ 55-65 ppm.[6][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of **Cularine** is expected to show characteristic absorption bands for its functional groups.



Functional Group	Expected Absorption Range (cm ⁻¹)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=C (aromatic)	1600-1475
C-O (ether)	1300-1000
C-N (amine)	1250-1000

Mass Spectrometry (MS)

The mass spectrum of **Cularine** would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the benzylisoquinoline alkaloid structure, with potential cleavages of the ether linkage and loss of methyl groups from the methoxy substituents.[11][12][13][14][15]

Experimental Protocols Synthesis of (±)-Cularine

A common method for the synthesis of (±)-**Cularine** involves the oxidative coupling of a diphenolic benzylisoquinoline precursor. This can be achieved through a multi-step process that includes a Pomerantz-Fritsch isoquinoline synthesis followed by a Reissert procedure to obtain the necessary intermediate.[16] A detailed protocol for a similar synthesis is outlined in the work by Huang et al. (2021), which involves a novel nucleophilic substitution on a catechol. [16]

Workflow for the Synthesis of (S)-Cularine



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A simplified workflow for the total synthesis of (S)-Cularine.

Isolation of Cularine

Cularine can be isolated from various plant species, particularly from the Fumaria genus.[17] [18][19][20] A general procedure for the isolation of alkaloids from plant material is as follows:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
- Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate
 the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal
 components are removed by extraction with an organic solvent. The acidic aqueous layer is
 then basified, and the alkaloids are extracted with an organic solvent like chloroform.
- Chromatography: The crude alkaloid mixture is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **Cularine**.

Mechanism of Action and Signaling Pathways

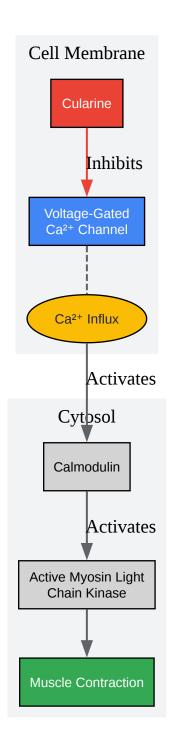
Cularine has been shown to exhibit relaxant effects on smooth muscle, and its mechanism of action is believed to involve the inhibition of calcium entry into the cells.[21] This action is similar to that of the well-known calcium channel blocker, nifedipine.

Inhibition of Calcium Channels

Cularine's relaxant activity on uterine smooth muscle is attributed to its ability to block voltage-operated calcium channels.[21] By inhibiting the influx of extracellular calcium, **Cularine** prevents the activation of calmodulin and subsequent myosin light chain kinase, which is essential for muscle contraction.

Proposed Signaling Pathway for **Cularine**-Induced Muscle Relaxation





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Cularine inhibits Ca²⁺ influx, leading to smooth muscle relaxation.

Potential Effects on Phosphodiesterases



Some studies on related alkaloids and seminal plasma have suggested a possible interaction with cyclic nucleotide phosphodiesterases (PDEs).[22][23][24][25][26] PDEs are enzymes that regulate the intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of these enzymes can lead to smooth muscle relaxation. However, direct and specific studies on the effect of **Cularine** on various PDE isoforms are lacking.

Conclusion

This technical guide provides a summary of the current knowledge on the physical and chemical properties of **Cularine**. While basic information is available, there are notable gaps in the experimental data for several key properties. Further research is required to fully characterize this compound, including detailed spectroscopic analysis and the elucidation of its specific molecular targets and signaling pathways. The information presented here serves as a foundation for future investigations into the therapeutic potential of **Cularine**.

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